molecular formula C14H17N3 B1442571 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine CAS No. 1339110-98-3

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Cat. No.: B1442571
CAS No.: 1339110-98-3
M. Wt: 227.3 g/mol
InChI Key: ZJTYSPBQHFKZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from extensive research into cyclopentaquinoline derivatives as potential therapeutic agents for Alzheimer's disease treatment. The compound's synthesis was first documented as part of systematic investigations into tacrine analogs, where researchers sought to develop more effective acetylcholinesterase inhibitors with improved pharmacological profiles. The historical progression of this compound can be traced to the early 2000s when scientists began exploring modifications to the traditional quinoline scaffold by incorporating cyclopentane ring systems to enhance biological activity and selectivity.

The discovery process involved multiple research groups working independently on cyclopentaquinoline chemistry, with particular emphasis on developing compounds that could serve as multifunctional agents targeting various aspects of neurodegenerative diseases. The systematic exploration of different alkyl chain lengths and amine functionalities led to the identification of ethane-1,2-diamine as an optimal linker group, providing the necessary balance between molecular flexibility and binding affinity. This historical development reflects the broader trend in medicinal chemistry toward designing compounds with multiple therapeutic targets rather than single-target approaches.

Research conducted by various pharmaceutical chemistry groups demonstrated that the incorporation of the cyclopentaquinoline framework into diamine structures resulted in compounds with enhanced biological profiles compared to their traditional quinoline counterparts. The iterative design process involved extensive structure-activity relationship studies that ultimately validated the specific configuration present in this compound as a promising scaffold for further development.

Nomenclature and Classification

This compound is systematically classified under multiple chemical nomenclature systems, each reflecting different aspects of its molecular structure and properties. The compound is registered under Chemical Abstracts Service (CAS) number 1339110-98-3, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry (IUPAC) naming convention accurately describes the compound's structural features, beginning with the cyclopentaquinoline core and specifying the ethane-1,2-diamine substituent position.

According to molecular formula classifications, the compound belongs to the broader category of heterocyclic nitrogen compounds, specifically falling under the quinoline derivative family. The compound contains three nitrogen atoms within its structure, contributing to its classification as a polyamine derivative. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is NCCNC1=C2CCCC2=NC3=CC=CC=C13, which provides a standardized representation of its molecular connectivity and stereochemistry.

From a pharmacological classification perspective, this compound is categorized as a potential cholinesterase inhibitor and neuroprotective agent. The compound's structural characteristics place it within the tacrine analog family, although its unique cyclopentaquinoline framework distinguishes it from traditional tacrine derivatives. This classification has important implications for its potential therapeutic applications and regulatory considerations in pharmaceutical development.

The compound's molecular architecture can be described using multiple structural classification systems, including the presence of a fused bicyclic system (cyclopentaquinoline), an aliphatic diamine chain, and aromatic heterocyclic components. These structural features contribute to its classification as a multi-target-directed ligand, capable of interacting with various biological targets simultaneously.

Significance in Cyclopentaquinoline Research

This compound holds exceptional significance within the field of cyclopentaquinoline research due to its unique structural properties and demonstrated biological activities. The compound represents a successful example of rational drug design, where traditional quinoline scaffolds have been modified through cyclopentane ring fusion to create enhanced pharmacological profiles. Research investigations have demonstrated that cyclopentaquinoline derivatives, including this specific compound, exhibit superior binding characteristics compared to their non-fused counterparts.

The significance of this compound extends beyond its individual properties to its role as a prototype for developing next-generation therapeutic agents. Studies have shown that the cyclopentaquinoline framework provides increased rigidity and specific three-dimensional orientation that enhances target selectivity and binding affinity. The incorporation of the ethane-1,2-diamine moiety creates opportunities for hydrogen bonding and electrostatic interactions that are crucial for biological activity.

Within the broader context of cyclopentaquinoline research, this compound has served as a valuable lead structure for medicinal chemists seeking to develop multifunctional agents capable of addressing multiple pathological pathways simultaneously. The compound's ability to interact with various enzyme systems while maintaining favorable pharmacokinetic properties has made it a benchmark for evaluating other cyclopentaquinoline derivatives. Research groups have used this compound as a reference standard when designing new analogs with modified alkyl chain lengths and alternative functional groups.

The compound's significance is further emphasized by its contribution to understanding structure-activity relationships within the cyclopentaquinoline family. Molecular modeling studies utilizing this compound have provided insights into the optimal geometric arrangements required for effective target binding. These findings have guided the development of subsequent generations of cyclopentaquinoline derivatives with improved therapeutic profiles.

Table 1: Key Structural and Classification Parameters

Property Value Reference Source
Molecular Formula C14H17N3
Molecular Weight 227.31 g/mol
CAS Registry Number 1339110-98-3
SMILES Notation NCCNC1=C2CCCC2=NC3=CC=CC=C13
Chemical Class Cyclopentaquinoline Derivative
Nitrogen Atom Count 3
Pharmacological Category Cholinesterase Inhibitor

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation, ranging from fundamental structural characterization to advanced pharmacological evaluation. Current research initiatives focus on establishing comprehensive structure-activity relationships that can guide the rational design of improved analogs with enhanced therapeutic potential. These investigations involve systematic modifications of the ethane-1,2-diamine chain length and the exploration of alternative amine functionalities to optimize biological activity.

A significant research objective involves understanding the molecular mechanisms underlying the compound's interaction with various biological targets, particularly acetylcholinesterase and butyrylcholinesterase enzymes. Researchers are employing advanced computational modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, to elucidate the binding modes and identify key structural features responsible for target selectivity. These studies aim to provide fundamental insights that can be applied to the development of next-generation cyclopentaquinoline derivatives.

The scope of current research extends to investigating the compound's potential as a multifunctional therapeutic agent capable of addressing multiple pathological pathways associated with neurodegenerative diseases. This includes evaluating its antioxidant properties, amyloid beta aggregation inhibition capabilities, and neuroprotective effects in various experimental systems. Researchers are particularly interested in understanding how the cyclopentaquinoline framework contributes to these diverse biological activities.

Synthetic methodology development represents another crucial research objective, with investigators working to establish efficient and scalable synthetic routes for producing this compound and related analogs. These efforts involve optimizing reaction conditions, exploring alternative synthetic pathways, and developing green chemistry approaches that minimize environmental impact while maximizing yield and purity.

Table 2: Current Research Focus Areas and Methodological Approaches

Research Area Methodology Primary Objectives Reference
Structure-Activity Relationships Systematic analog synthesis Optimize biological activity
Molecular Mechanism Studies Computational modeling Understand target interactions
Multifunctional Properties In vitro biological assays Evaluate therapeutic potential
Synthetic Methodology Organic synthesis optimization Improve preparation methods
Pharmacological Profiling Enzyme inhibition studies Characterize selectivity

Future research directions include expanding the investigation to encompass additional biological targets and exploring the compound's potential applications beyond neurodegenerative diseases. Researchers are also investigating the development of radiolabeled versions of the compound for use in imaging studies and biodistribution analysis. The ultimate goal of these research efforts is to translate the promising preclinical findings into viable therapeutic options that can address unmet medical needs in neurodegenerative disease treatment.

Properties

IUPAC Name

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYSPBQHFKZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

  • The synthesis begins with the preparation of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, a crucial intermediate.
  • This intermediate is obtained by cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3).
  • The reaction mixture is heated under reflux for 2 hours, cooled, and then worked up by dilution with ethyl acetate, neutralization with aqueous potassium carbonate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
  • The product is purified by recrystallization from acetone, yielding a yellow solid with a yield of approximately 54% and melting point of 85–87 °C.
Step Reagents/Conditions Yield (%) Physical State Melting Point (°C)
Cyclization of anthranilic acid + cyclopentanone in POCl3 Reflux 2 h, workup as above 54 Yellow solid 85–87

Preparation of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

  • The key step involves nucleophilic substitution of the 9-chloro group in the intermediate with ethane-1,2-diamine.
  • The reaction is carried out by heating a mixture of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (0.71 g, 3.5 mmol), ethane-1,2-diamine (0.47 mL, 7 mmol), phenol (1.5 g), and sodium iodide (NaI, 0.07 g) at 180 °C for 2 hours.
  • After cooling, the mixture is diluted with ethyl acetate and basified with 10% potassium hydroxide solution.
  • The organic layer is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography using a solvent system of dichloromethane, methanol, and ammonia (10:4.6:0.5).
  • The final product is obtained as an oil with a yield of approximately 64%.
Step Reagents/Conditions Yield (%) Physical State
Nucleophilic substitution with ethane-1,2-diamine 180 °C, 2 h, phenol, NaI, workup and chromatography 64 Oil

Additional Notes on Synthetic Variants

  • Similar procedures have been applied to synthesize related compounds by substituting ethane-1,2-diamine with other alkyldiamines such as propane-1,3-diamine and butane-1,4-diamine, yielding analogous derivatives.
  • Yields for these variants range from 52% to 72%, demonstrating the robustness of this nucleophilic substitution approach.
  • The use of phenol as a high boiling solvent and sodium iodide as a catalyst/activator facilitates the substitution reaction.
  • Purification by silica gel chromatography with a dichloromethane/methanol/ammonia solvent system ensures the isolation of pure products.
Compound Variant Diamine Used Yield (%) Physical State
N′-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine Propane-1,3-diamine 72 Oil
N′-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)butane-1,4-diamine Butane-1,4-diamine 52 Oil

Activation and Coupling of Precursors

  • The synthesis also involves preparation of 6-BOC-hydrazinopyridine-3-carboxylic acid as a precursor, starting from 6-chloronicotinic acid, which is reacted with hydrazine to give 6-hydrazinenicotinic acid.
  • This intermediate is treated with di-tert-butyl dicarbonate and triethylamine in dimethylformamide (DMF) to yield the BOC-protected hydrazinopyridine derivative.
  • The carboxylic acid group of this compound is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in tetrahydrofuran (THF) at −5 °C.
  • Subsequent reaction with the appropriate alkyldiamine derivatives leads to the formation of various substituted 2,3-dihydro-1H-cyclopenta[b]quinoline compounds.
  • This method achieves yields up to 75% under optimized conditions, with careful dropwise addition of N-methylmorpholine to control the activation step.
Step Reagents/Conditions Yield (%) Notes
BOC-protection of hydrazinopyridine di-tert-butyl dicarbonate, triethylamine, DMF 66 White solid after recrystallization
Activation of carboxylic acid CDMT, N-methylmorpholine, THF, −5 °C ~75 Dropwise addition improves yield
Coupling with alkyldiamines Various diamines, solvent, low temperature 52–75 Produces substituted cyclopentaquinolines

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reaction Type Key Reagents/Conditions Yield (%) Physical Form
1 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Cyclization Anthranilic acid + cyclopentanone + POCl3 reflux 54 Yellow solid
2 This compound Nucleophilic substitution Ethane-1,2-diamine, phenol, NaI, 180 °C, 2 h 64 Oil
3 BOC-protected hydrazinopyridine derivative Protection di-tert-butyl dicarbonate, triethylamine, DMF 66 White solid
4 Activated carboxylic acid intermediate Activation CDMT, N-methylmorpholine, THF, −5 °C ~75 Intermediate
5 Coupled substituted cyclopentaquinolines Coupling Alkyldiamines, solvent, low temperature 52–75 Various (oils/solids)

Research Findings and Notes

  • The described synthetic routes have been validated in multiple studies focusing on the preparation of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives with diverse biological activities.
  • The nucleophilic substitution of the 9-chloro intermediate with diamines is a reliable method to introduce the ethane-1,2-diamine moiety.
  • The use of phenol as a solvent and sodium iodide as an additive enhances the substitution efficiency.
  • Activation of carboxylic acids using CDMT and N-methylmorpholine at low temperatures is an effective strategy for coupling reactions, yielding high purity products.
  • Purification by silica gel chromatography with appropriate solvent systems is essential for obtaining analytically pure compounds.

Chemical Reactions Analysis

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Diamine Chain Length Variations

Compounds with varying diamine chain lengths (Table 1) highlight the influence of alkyl spacer length on synthetic efficiency and physicochemical properties.

Table 1: Comparison of Diamine-Linked Cyclopenta[b]quinoline Derivatives

Compound Name Diamine Chain Length Yield Key Characteristics
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (QY-0401) C2 Shorter chain; potential for enhanced solubility and reactivity
N’-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)heptane-1,7-diamine (4f) C7 72% Longer chain; oil-like consistency; distinct $^1$H NMR shifts
N’-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)octane-1,8-diamine (4g) C8 68% Moderate yield; similar NMR profile to 4f
N’-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)nonane-1,9-diamine (4f) C9 66% Lowest yield; possible steric hindrance during synthesis
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine (QY-5413) C3 Intermediate chain length; structural analog of QY-0401

Key Observations :

  • Longer diamine chains (C7–C9) correlate with reduced yields (72% → 66%), likely due to steric challenges in nucleophilic substitution reactions .

Monomeric vs. Dimeric Architectures

Dimeric cyclopenta[b]quinoline derivatives (Table 2) demonstrate distinct structural and functional properties compared to monomeric forms like QY-0401.

Table 2: Monomeric vs. Dimeric Cyclopenta[b]quinoline Derivatives

Compound Name Structure Yield Applications
This compound (QY-0401) Monomer Hypothesized use in drug design or corrosion inhibition
7,7′-(Ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) (4a) Dimer 41% Optoelectronic materials; corrosion inhibition
7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) (4b) Dimer Enhanced π-conjugation; electrochemical activity

Key Observations :

  • Dimeric derivatives (e.g., 4a) exhibit extended π-conjugation, enabling applications in optoelectronics and corrosion inhibition . Their synthesis yields (~41%) are lower than monomeric analogs, likely due to multi-step coupling requirements .
  • Monomeric QY-0401 lacks the carboxylic acid groups present in 4a/4b, which may limit its utility in coordination chemistry or polymer synthesis.

Comparison with Other Amine-Containing Compounds

Table 3: Amine Group Count and Corrosion Inhibition Potential

Compound Name Number of -NH- Groups Corrosion Inhibition Efficiency
This compound 2 Not reported; hypothesized moderate activity
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) 3 High (experimentally validated)
TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) 4 Very high (superior to DETA)

Key Observations :

  • The number of -NH- groups directly correlates with corrosion inhibition efficiency in aliphatic amines . QY-0401’s two primary amines may offer moderate activity, but its aromatic system could enhance adsorption on metal surfaces.
  • Experimental validation is required to confirm QY-0401’s performance relative to DETA/TETA.

Biological Activity

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (CAS Number: 1339110-98-3) is a compound with significant biological activity, particularly in the context of cancer research. This article explores its synthesis, biological assessments, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline with ethylenediamine. The reaction typically involves heating the reactants in the presence of a catalyst and solvent to facilitate the formation of the desired product. The yield and purity of the compound are assessed using techniques such as NMR spectroscopy and chromatography .

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity against various cell lines. Notably, studies have reported its effects on breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.

Table 1: Anticancer Activity Against Cell Lines

CompoundCell LineConcentration (µM)Viability (%)GI50 (µM)
4aMDA-MB-23110<47-
4aPC-3155648
4gMDA-MB-23125~30-
4eMRC-51571-

In vitro assays have shown that at concentrations of 10 µM to 25 µM, this compound significantly reduces cell viability in MDA-MB-231 cells. The GI50 values indicate that the compound is particularly effective against PC-3 cells with a GI50 of approximately 48 µM .

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to induce degradation of Hsp90 client proteins such as Cdk4, which are crucial for cell cycle regulation . This suggests a potential role for this compound as a novel Hsp90 inhibitor.

Case Studies and Research Findings

In one study focusing on a series of quinoline derivatives, including this compound, researchers evaluated their antiproliferative effects across multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also displayed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells (MRC-5), highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of quinoline precursors followed by diamine coupling. For example, analogous quinoline derivatives are synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., nitrogen). Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically impact intermediate stability and final product purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is used for purification . Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of diamine precursors) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for structural confirmation. Aromatic protons in the cyclopentaquinoline moiety appear as multiplet signals at δ 7.2–8.8 ppm, while ethylene diamine protons resonate as triplets near δ 2.8–3.5 ppm. 13C NMR confirms carbonyl/amine functional groups (e.g., δ 140–160 ppm for aromatic carbons) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C14H16N3: 226.1345; observed: 226.1340) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers select a theoretical framework to guide studies on this compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Align with established frameworks like quantum mechanical calculations (DFT for electronic properties) or ligand-receptor binding models (e.g., molecular docking for hypothesized enzyme inhibition). For example, DFT can predict electron density distributions in the cyclopentaquinoline ring to explain redox behavior, while molecular dynamics simulations model solvation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Meta-analysis : Systematically compare datasets (e.g., IC50 values in cancer cell lines vs. in vivo models) using statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell permeability, metabolic stability) .
  • Dose-response normalization : Account for differences in assay conditions (e.g., serum concentration in cell culture) by normalizing data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic studies : Use knock-out models (e.g., CRISPR for target enzymes) to isolate pathways affected by the compound .

Q. What advanced separation techniques are recommended for isolating enantiomers or eliminating trace impurities in this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients to resolve enantiomers .
  • Prep-scale SFC : Supercritical fluid chromatography (CO2/ethanol co-solvent) enhances resolution for polar impurities .
  • Recrystallization optimization : Use solvent pairs (e.g., ethanol/water) with controlled cooling rates to minimize co-precipitation of byproducts .

Q. How can computational methods predict the compound’s metabolic stability or toxicity profile prior to in vivo studies?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or pkCSM estimate hepatic clearance (e.g., CYP3A4 substrate likelihood) and Ames test mutagenicity .
  • Molecular dynamics : Simulate interactions with blood-brain barrier transporters (e.g., P-glycoprotein) to assess neurotoxicity risks .
  • DEREK Nexus : Flags structural alerts (e.g., quinoline-related hepatotoxicity) for iterative structural modifications .

Methodological Considerations

  • Experimental Design : Incorporate factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent, catalyst loading) while minimizing resource use .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm spin-spin coupling and avoid misassignment .
  • Theoretical-Experimental Integration : Use DFT-predicted redox potentials to guide electrochemical stability tests (cyclic voltammetry in acetonitrile/KCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.